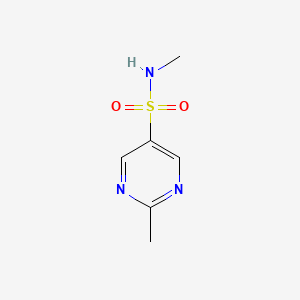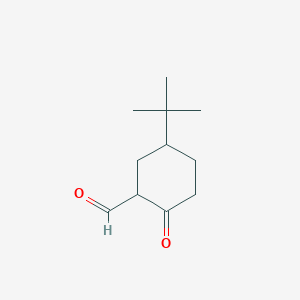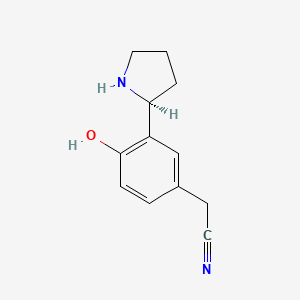
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is a chiral organic compound characterized by the presence of a hydroxyl group, a pyrrolidine ring, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment to the Phenyl Ring: The pyrrolidine ring is then attached to the phenyl ring through a substitution reaction, often facilitated by a base.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, which can be achieved using oxidizing agents.
Addition of the Nitrile Group: The nitrile group is added through a cyanation reaction, typically using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkyl halides, and bases such as sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxy-3-(pyrrolidin-2-yl)benzaldehyde.
Reduction: Formation of 2-(4-hydroxy-3-(pyrrolidin-2-yl)phenyl)ethylamine.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of novel materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The nitrile group may also participate in interactions through hydrogen bonding or dipole-dipole interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile: The enantiomer of the compound, which may exhibit different biological activity.
2-(4-Hydroxyphenyl)acetonitrile: Lacks the pyrrolidine ring, resulting in different chemical properties and applications.
2-(4-Hydroxy-3-methylphenyl)acetonitrile: Contains a methyl group instead of the pyrrolidine ring, leading to variations in reactivity and biological activity.
Uniqueness
(S)-2-(4-Hydroxy-3-(pyrrolidin-2-yl)phenyl)acetonitrile is unique due to the presence of the chiral center and the combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C12H14N2O |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-[4-hydroxy-3-[(2S)-pyrrolidin-2-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C12H14N2O/c13-6-5-9-3-4-12(15)10(8-9)11-2-1-7-14-11/h3-4,8,11,14-15H,1-2,5,7H2/t11-/m0/s1 |
Clave InChI |
ANDYWHXORDUWOG-NSHDSACASA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=C(C=CC(=C2)CC#N)O |
SMILES canónico |
C1CC(NC1)C2=C(C=CC(=C2)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


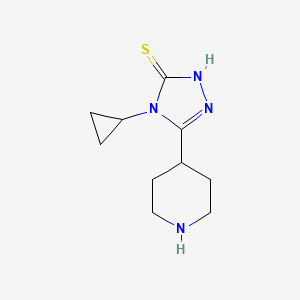
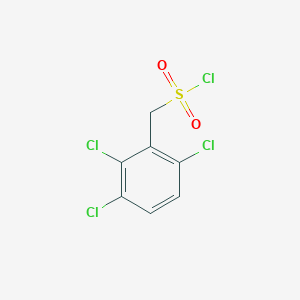
![({5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-yl}methyl)(methyl)amine](/img/structure/B15275915.png)
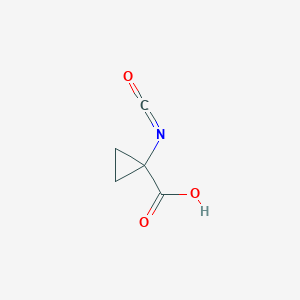
![4-methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15275927.png)
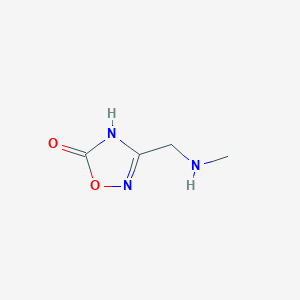

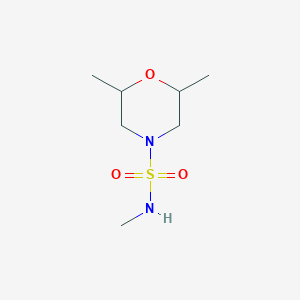

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15275967.png)

